1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione is a synthetic organic compound characterized by a pyrrolidine-2,5-dione core structure with a 4-propylbenzoyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione typically involves the esterification of pyrrolidine-2,5-dione with 4-propylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pyrrolidine-2,5-dione and 4-propylbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form the corresponding alcohols.
Substitution: The benzoyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Pyrrolidine-2,5-dione and 4-propylbenzoic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: The core structure of 1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione.
4-Propylbenzoic Acid: The substituent attached to the pyrrolidine-2,5-dione core.
N-Substituted Pyrrolidine-2,5-diones: Compounds with various substituents on the nitrogen atom of the pyrrolidine-2,5-dione ring.
Uniqueness
This compound is unique due to the specific combination of the pyrrolidine-2,5-dione core and the 4-propylbenzoyloxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-propylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-10-4-6-11(7-5-10)14(18)19-15-12(16)8-9-13(15)17/h4-7H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQHQNJSGVOXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.